BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid (CAS: 261165-05-3) is a highly specialized, cyclically constrained γ-amino acid building block protected by a tert-butyloxycarbonyl (Boc) group. Featuring a strict cis stereochemical relationship (1S, 3R) on a cyclopentane ring, it is primarily procured for the synthesis of advanced peptidomimetics, foldamers, and self-assembling cyclic peptide nanotubes (SCPNs) [1]. The Boc protecting group ensures seamless integration into standard orthogonal solid-phase peptide synthesis workflows. Unlike flexible linear γ-amino acids (e.g., GABA), the rigid cyclopentane backbone restricts the conformational space of the resulting peptide, enforcing specific secondary structures that are highly resistant to proteolytic degradation, making it an essential precursor for developing synthetic ion channels and novel biomaterials.
Substituting BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid with its trans stereoisomers (e.g., 1R,3R) or alternative ring sizes (e.g., cyclohexane derivatives) fundamentally disrupts the target macromolecular architecture and workflow compatibility. The cis (1S,3R) geometry is strictly required to orient the amino and carboxyl groups such that the resulting cyclic peptides adopt a flat, ring-like conformation capable of stacking into nanotubes via antiparallel β-sheet-type hydrogen bonding [1]. In contrast, trans isomers project the polymer chain in a manner that exclusively favors parallel sheet or helical secondary structures, completely abolishing flat tubule formation[2]. Furthermore, substituting the cyclopentane ring with a cyclohexane ring alters the radiating bond angles from 140° to 120°, which drastically changes the internal cavity diameter and thermodynamic stability of the self-assembled nanostructures[1]. Consequently, generic substitution in foldamer procurement leads to complete structural and functional failure.
For applications in synthetic biology and mRNA display workflows, the cyclic ring size dictates whether the non-proteinogenic precursor can be processed by the ribosome. Studies utilizing a reprogrammed Escherichia coli Flexible In vitro Translation (FIT) system demonstrated that the (1S,3R)-cyclopentane derivative is efficiently incorporated into model peptides. In stark contrast, the cyclohexane analog, (1S,3R)-3-aminocyclohexanecarboxylic acid (3-ACHC), is completely rejected by the ribosomal machinery, yielding 0% incorporation[1].
| Evidence Dimension | Ribosomal incorporation success (MALDI-TOF MS detection) |
| Target Compound Data | (1S,3R)-3-ACPC (Cyclopentane): Successfully incorporated and detected |
| Comparator Or Baseline | (1S,3R)-3-ACHC (Cyclohexane): Not detected (0% incorporation) |
| Quantified Difference | Absolute binary difference (functional vs. non-functional) in ribosomal elongation |
| Conditions | E. coli FIT system using flexizyme-charged tRNAPro1E2CGG |
Procuring the cyclopentane derivative is mandatory for researchers utilizing ribosomal synthesis and mRNA display for the de novo discovery of bioactive foldamers, as larger rings halt the translation workflow.
The choice of the cycloalkane ring directly controls the geometry and formulation compatibility of self-assembling cyclic peptide nanotubes (SCPNs). Crystallographic and computational models reveal that the angle defined in the plane of the cyclic peptide ring by the C–N and C–C(O) bonds radiating from the cycloalkane ring is 140° for the cis-3-aminocyclopentanecarboxylic acid (γ-Acp) residue. In comparison, the cyclohexane analog (γ-Ach) produces a tighter 120° angle [1].
| Evidence Dimension | Radiating C-N and C-C(O) bond angle in the cyclic peptide plane |
| Target Compound Data | cis-3-aminocyclopentanecarboxylic acid (γ-Acp): 140° |
| Comparator Or Baseline | cis-3-aminocyclohexanecarboxylic acid (γ-Ach): 120° |
| Quantified Difference | 20° expansion in the backbone radiating angle |
| Conditions | Structural analysis of flat ring conformations in alternating α,γ-cyclic peptides |
This 20° angle difference allows material scientists to precisely tune the internal cavity diameter and membrane-insertion properties of synthetic ion channels.
The cis stereochemistry of the (1S,3R) isomer is an absolute requirement for achieving the flat, all-trans amide conformation necessary for nanotube self-assembly. NMR analysis of cyclic tetrapeptides containing cis-3-aminocyclopentanecarboxylic acid confirms this flat geometry, evidenced by a high J(NH,Hγ) coupling constant of 9.0–9.5 Hz in both polar and nonpolar solvents [1]. Conversely, trans isomers (such as trans-3-ACPC) fail to form these flat rings, instead driving the backbone into parallel sheet secondary structures with 14-membered hydrogen-bonded rings [2].
| Evidence Dimension | Solution-phase conformational geometry (J coupling) |
| Target Compound Data | cis-3-ACPC (1S,3R): J(NH,Hγ) = 9.0–9.5 Hz (flat, all-trans conformation) |
| Comparator Or Baseline | trans-3-ACPC: Adopts parallel sheet secondary structures (non-flat) |
| Quantified Difference | Strict divergence in secondary structure formation based on stereochemistry |
| Conditions | 1H NMR spectroscopy of cyclic α,γ-tetrapeptides in CDCl3 and CD2Cl2 |
Procurement of the exact cis (1S,3R) isomer is critical; using a trans isomer will completely abolish the desired antiparallel β-sheet stacking required for nanotube formation.
Due to its ability to enforce a flat, 140° radiating bond angle, this compound is the premier building block for alternating α,γ-cyclic peptides that spontaneously stack into nanotubes. These structures are highly sought after for developing synthetic transmembrane ion channels and novel antimicrobial agents[1].
Because the (1S,3R)-cyclopentane derivative is highly tolerated by reprogrammed ribosomal machinery (unlike its cyclohexane counterparts), it is specifically procured for in vitro translation workflows. This allows researchers to generate highly diverse libraries of protease-resistant foldamers for drug discovery [2].
The rigid cis geometry of this γ-amino acid restricts the conformational flexibility of the peptide backbone, making it an ideal precursor for synthesizing metabolically stable peptidomimetic drugs that require precise spatial orientation of pharmacophores to bind challenging protein targets [3].
Irritant